molecular formula C13H8F3N B11877794 2-(2-(Trifluoromethyl)naphthalen-1-yl)acetonitrile

2-(2-(Trifluoromethyl)naphthalen-1-yl)acetonitrile

Cat. No.: B11877794
M. Wt: 235.20 g/mol
InChI Key: MFUXFOUZMNXDGA-UHFFFAOYSA-N
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Description

2-(2-(Trifluoromethyl)naphthalen-1-yl)acetonitrile is an organic compound that features a naphthalene ring substituted with a trifluoromethyl group and an acetonitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-(Trifluoromethyl)naphthalen-1-yl)acetonitrile can be achieved through several methods. One common approach involves the reaction of 1-naphthaldehyde with (trifluoromethyl)trimethylsilane in the presence of tetrabutylammonium fluoride in tetrahydrofuran at temperatures ranging from -20°C to 20°C. This reaction is followed by hydrolysis with water at 0°C to 20°C .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(2-(Trifluoromethyl)naphthalen-1-yl)acetonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the nitrile group to an amine group.

    Substitution: The trifluoromethyl group can participate in substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Reagents like halogens or nucleophiles can be employed for substitution reactions.

Major Products Formed

    Oxidation: Oxidized derivatives of the naphthalene ring.

    Reduction: Amines derived from the reduction of the nitrile group.

    Substitution: Various substituted naphthalene derivatives depending on the reagents used.

Scientific Research Applications

2-(2-(Trifluoromethyl)naphthalen-1-yl)acetonitrile has several scientific research applications:

    Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.

    Medicine: Investigated for its potential use in pharmaceutical compounds.

    Industry: Utilized in the development of materials with specific properties, such as fluorescence.

Mechanism of Action

The mechanism of action of 2-(2-(Trifluoromethyl)naphthalen-1-yl)acetonitrile involves its interaction with molecular targets through its functional groups. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact with hydrophobic regions of proteins or membranes. The nitrile group can participate in hydrogen bonding or other interactions with biological molecules, influencing the compound’s activity.

Comparison with Similar Compounds

Similar Compounds

    2-(Naphthalen-1-yl)acetonitrile: Lacks the trifluoromethyl group, resulting in different chemical properties and reactivity.

    2-(Trifluoromethyl)naphthalene:

Uniqueness

2-(2-(Trifluoromethyl)naphthalen-1-yl)acetonitrile is unique due to the presence of both the trifluoromethyl and acetonitrile groups, which confer distinct chemical properties and potential applications. The combination of these functional groups allows for a wide range of chemical reactions and interactions, making it a valuable compound in various fields of research and industry.

Properties

Molecular Formula

C13H8F3N

Molecular Weight

235.20 g/mol

IUPAC Name

2-[2-(trifluoromethyl)naphthalen-1-yl]acetonitrile

InChI

InChI=1S/C13H8F3N/c14-13(15,16)12-6-5-9-3-1-2-4-10(9)11(12)7-8-17/h1-6H,7H2

InChI Key

MFUXFOUZMNXDGA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=C2CC#N)C(F)(F)F

Origin of Product

United States

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